Arq-736

BRAF inhibition Kinase assay Pan-RAF inhibitor

ARQ-736 is an orally bioavailable phosphate prodrug for advanced RAF kinase research. Its high kinome selectivity and lack of VEGFR2 inhibition make it an ideal tool compound for dissecting BRAF(V600E) pathways without confounding off-target effects. Researchers value its distinct mutant/wild-type selectivity and prodrug activation kinetics for robust PK/PD modeling and translational studies.

Molecular Formula C25H25N8Na2O8PS
Molecular Weight 674.5 g/mol
CAS No. 1228237-57-7
Cat. No. B612217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArq-736
CAS1228237-57-7
SynonymsARQ736;  ARQ-736;  ARQ 736.
Molecular FormulaC25H25N8Na2O8PS
Molecular Weight674.5 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1
InChIKeyHXINDCTZKGGRDE-JPKZNVRTSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO and soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ARQ-736 (CAS 1228237-57-7) BRAF V600E Inhibitor: Preclinical Potency, Selectivity, and Prodrug Profile for Targeted Cancer Research


ARQ-736 (CAS 1228237-57-7) is an orally bioavailable, highly soluble phosphate prodrug [1] that undergoes enzymatic conversion to its active moiety, ARQ-680, a potent pan-RAF kinase inhibitor [2]. This small molecule was developed by ArQule, Inc. (later acquired by Merck & Co.) [3] and is designed to target oncogenic BRAF mutations, particularly BRAF(V600E), which drives constitutive MAPK/ERK pathway activation in approximately 60% of melanomas, 50% of papillary thyroid cancers, and a significant subset of colorectal cancers [4]. ARQ-736 exhibits a distinct pharmacological profile characterized by high biochemical potency across RAF isoforms, exceptional kinome selectivity, and robust cellular selectivity for BRAF-mutant cancer cells over wild-type cells—a combination of properties that distinguishes it from many first- and second-generation BRAF inhibitors. Despite being discontinued from Phase I clinical development in 2014, ARQ-736 remains a valuable research tool for dissecting RAF biology, resistance mechanisms, and kinase inhibitor pharmacology.

Why ARQ-736 Cannot Be Directly Substituted with Generic BRAF Inhibitors: Critical Differences in Selectivity and Prodrug Pharmacology


ARQ-736 is not a simple generic BRAF inhibitor; its composite profile—spanning biochemical potency, kinome selectivity, prodrug activation, and cellular discrimination between mutant and wild-type cells—cannot be replicated by other commercially available BRAF inhibitors [1]. First-generation agents such as vemurafenib and dabrafenib exhibit nanomolar potency against BRAF(V600E) but are known to paradoxically activate the MAPK pathway in wild-type BRAF cells, a phenomenon linked to treatment-emergent secondary malignancies and acquired resistance [2]. In contrast, ARQ-736 demonstrates minimal cytotoxicity against wild-type BRAF cells (IC50 >4 μM) while maintaining potent inhibition in mutant-bearing cells, a differential that may translate to a more favorable therapeutic window [3]. Furthermore, the prodrug design of ARQ-736 imparts high aqueous solubility that enables oral bioavailability and formulation flexibility, a property that differs from the solubility-limited profiles of several approved BRAF inhibitors [4]. These distinctions underscore why ARQ-736 cannot be functionally interchanged with other in-class compounds without altering experimental outcomes and biological interpretation.

ARQ-736 Product-Specific Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Evidence


Biochemical Potency Against RAF Isoforms: ARQ-736 Demonstrates Single-Digit Nanomolar IC50 Values for BRAF, BRAF(V600E), and CRAF

In a standardized biochemical kinase assay panel, ARQ-736 exhibits potent inhibition across RAF family members, with IC50 values of 2.6 nM for wild-type BRAF, 2.7 nM for the oncogenic BRAF(V600E) mutant, and 7.3 nM for CRAF (c-Raf-1) [1]. This potency profile positions ARQ-736 as a pan-RAF inhibitor with comparable or superior potency to clinically approved agents. Vemurafenib displays IC50 values of 31 nM for BRAF(V600E) and 48 nM for CRAF —approximately 11- to 12-fold less potent than ARQ-736. Dabrafenib shows IC50 values of 0.6–0.7 nM for BRAF(V600E) and 5–6 nM for CRAF , while encorafenib exhibits IC50 values of 0.35 nM for BRAF(V600E), 0.47 nM for BRAF wild-type, and 0.30 nM for CRAF [2]. The balanced sub-10 nM inhibition across all three RAF isoforms distinguishes ARQ-736 from isoform-selective inhibitors and supports its utility in experimental systems where broad RAF pathway suppression is desired.

BRAF inhibition Kinase assay Pan-RAF inhibitor IC50 determination

Kinome Selectivity: ARQ-736 Inhibits Only 4% of Tested Human Kinases Within 100-Fold of BRAF IC50

ARQ-736 was profiled against a comprehensive panel of 272 human kinases to assess its selectivity across the kinome. The compound exhibited exceptional selectivity: only 11 out of 272 kinases (approximately 4%) were inhibited within 100-fold of its IC50 against BRAF [1]. Notably, ARQ-736 was found to be inactive against vascular endothelial growth factor receptor 2 (VEGFR2/KDR), a kinase frequently inhibited by less selective RAF inhibitors and associated with dose-limiting toxicities [2]. While direct kinome-wide selectivity data for comparator compounds under identical assay conditions are not available in the public domain, this degree of selectivity is consistent with the design objectives of the ArQule Kinase Inhibitor Platform (AKIP), which focused on non-ATP-competitive agents with reduced off-target kinase engagement [3]. The absence of VEGFR2 inhibition in particular differentiates ARQ-736 from multikinase inhibitors such as sorafenib, which potently inhibits VEGFR2 (IC50 ~90 nM) and other receptor tyrosine kinases [4].

Kinase selectivity Off-target profiling Kinome screen Selectivity score

Cellular Selectivity for BRAF-Mutant Cells: ARQ-736 Demonstrates >13-Fold Differential Cytotoxicity in BRAF(V600E) vs. Wild-Type Cell Lines

In cellular cytotoxicity assays, ARQ-736 exhibits a pronounced selectivity for cancer cell lines harboring the BRAF(V600E) mutation. The compound inhibits the proliferation of BRAF(V600E)-mutant cell lines with IC50 values ranging from 200 to 300 nM, while showing minimal activity against normal cells expressing wild-type BRAF and wild-type RAS, as well as cancer cells harboring K-RAS mutations (IC50 values ranging from 4 μM to greater than 10 μM) [1]. This represents a differential cytotoxicity window of at least 13-fold (4 μM / 300 nM = 13.3-fold) and up to 50-fold (10 μM / 200 nM). This selectivity contrasts with the paradoxical MAPK activation observed with vemurafenib in wild-type BRAF cells [2] and suggests that ARQ-736 may maintain pathway suppression across heterogeneous tumor cell populations, including those with subclonal BRAF mutation heterogeneity.

Cellular cytotoxicity Mutant selectivity BRAF V600E Therapeutic window

In Vivo Tumor Growth Inhibition: ARQ-736 Achieves 54–77% Tumor Growth Suppression in A375 Melanoma Xenograft Model

In the A375 human melanoma xenograft model (BRAF V600E-positive), ARQ-736 demonstrated significant tumor growth inhibition under two distinct dosing regimens. Intraperitoneal administration at 300 mg/kg on a once-daily schedule for 13 days (Q1Dx13) resulted in 54% inhibition of tumor growth relative to vehicle controls [1]. Continuous administration via Alzet osmotic mini-pumps achieved 77% tumor growth inhibition [2]. Pharmacodynamic evidence of target engagement was confirmed by immunohistochemical reduction of phosphorylated ERK (p-ERK) in tumor tissue [3]. While cross-study comparisons of xenograft efficacy must be interpreted cautiously due to differences in dosing schedules, tumor models, and reporting metrics, these data establish a robust in vivo proof-of-concept for ARQ-736 as a BRAF(V600E)-targeted agent with tumor-suppressive activity.

Xenograft model In vivo efficacy Melanoma Tumor growth inhibition

Prodrug Activation and Metabolic Stability: ARQ-736 Converts to Active Moiety ARQ-680 with Cross-Species Microsomal Half-Life Exceeding 30 Minutes

ARQ-736 is a phosphate prodrug designed to enhance aqueous solubility and oral bioavailability. In the presence of phosphatases, ARQ-736 is rapidly converted to its active drug form, ARQ-680, a pan-RAF inhibitor [1]. Cross-species metabolic stability studies conducted in human, rat, and dog liver microsomes revealed that both ARQ-736 and ARQ-680 are highly stable, with NADPH-dependent half-life values exceeding 30 minutes across all three species [2]. CYP450 reaction phenotyping identified CYP3A4 as the predominant isoform responsible for Phase I metabolism of both ARQ-736 and ARQ-680 [3]. This prodrug activation mechanism distinguishes ARQ-736 from non-prodrug BRAF inhibitors such as vemurafenib and dabrafenib, which may exhibit solubility-limited absorption and variable oral bioavailability [4]. The consistent metabolic profile across species supports the translational relevance of preclinical findings.

Prodrug Metabolic stability Microsomal half-life Cross-species metabolism

ARQ-736 Recommended Research Applications Based on Differentiated Preclinical Evidence


Kinase Selectivity Profiling and Off-Target Analysis in BRAF-Driven Cancer Models

ARQ-736's exceptional kinome selectivity—with only 11 of 272 human kinases inhibited within 100-fold of the BRAF IC50—makes it an ideal reference compound for studies investigating kinase inhibitor off-target effects and polypharmacology. Researchers can use ARQ-736 as a clean BRAF/RAF pathway inhibitor to dissect pathway-specific transcriptional and phosphoproteomic signatures without the confounding influence of ancillary kinase inhibition (e.g., VEGFR2, PDGFR). This is particularly valuable for comparative studies with multikinase inhibitors like sorafenib, where off-target kinase engagement complicates mechanistic interpretation [1]. The confirmed lack of VEGFR2 inhibitory activity supports its use in angiogenesis-independent cancer models.

In Vivo Xenograft Efficacy Studies with Pharmacodynamic Biomarker Assessment

ARQ-736 has demonstrated dose-dependent tumor growth inhibition in the A375 BRAF(V600E) melanoma xenograft model, achieving 54% suppression with intermittent dosing and 77% suppression with continuous infusion [2]. This established in vivo efficacy, combined with validated pharmacodynamic biomarkers including reduced plasma IL-8 (6- to 8-fold reduction) and decreased tumor p-ERK staining, positions ARQ-736 as a reliable tool for preclinical efficacy studies [3]. The prodrug formulation enables oral administration with predictable exposure, facilitating chronic dosing regimens in rodent models. Researchers investigating BRAF inhibitor resistance mechanisms, combination therapy strategies, or novel biomarker discovery can leverage this well-characterized in vivo pharmacology.

Mutant-Selective Cytotoxicity Studies in Heterogeneous Tumor Cell Populations

The marked differential cytotoxicity of ARQ-736—potent inhibition of BRAF(V600E)-mutant cells (IC50 200–300 nM) versus minimal effect on wild-type BRAF/RAS cells (IC50 4 to >10 μM)—enables studies that require selective targeting of mutant subpopulations within heterogeneous cultures or co-culture systems [4]. This property distinguishes ARQ-736 from vemurafenib, which paradoxically activates MAPK signaling in wild-type cells, confounding experimental interpretation in mixed-genotype models. ARQ-736 is therefore suited for investigations into tumor heterogeneity, clonal evolution under therapeutic pressure, and the role of stromal BRAF-wild-type cells in therapy response.

Prodrug Activation and Metabolism Studies in Cross-Species Comparative Pharmacology

ARQ-736's phosphate prodrug design and well-defined metabolic profile—rapid phosphatase-mediated conversion to active ARQ-680, predominant CYP3A4-mediated Phase I metabolism, and consistent microsomal stability (>30 minute half-life) across human, rat, and dog species—make it a valuable model compound for studying prodrug activation kinetics and interspecies metabolic differences [5]. The availability of detailed in vitro metabolism data (including metabolite identification and CYP phenotyping) supports its use in pharmacokinetic-pharmacodynamic (PK-PD) modeling exercises and translational pharmacology training curricula. Researchers developing novel prodrug strategies can benchmark their compounds against this well-characterized phosphate prodrug system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arq-736

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.